molecular formula C8H9F3N2O B13926145 1-[1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone

1-[1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone

Katalognummer: B13926145
Molekulargewicht: 206.16 g/mol
InChI-Schlüssel: PXKRVVMYBPXOMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the trifluoromethyl group at position 5 and the ethanone group at position 4 makes this compound particularly interesting for various chemical and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-[1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with an appropriate reagent to introduce the ethanone group . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

1-[1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-[1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

1-[1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C8H9F3N2O

Molekulargewicht

206.16 g/mol

IUPAC-Name

1-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]ethanone

InChI

InChI=1S/C8H9F3N2O/c1-3-13-7(8(9,10)11)6(4-12-13)5(2)14/h4H,3H2,1-2H3

InChI-Schlüssel

PXKRVVMYBPXOMO-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=C(C=N1)C(=O)C)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.